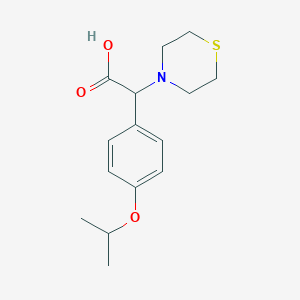![molecular formula C16H21N3O B4260414 N-(3-methoxybenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine](/img/structure/B4260414.png)
N-(3-methoxybenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine
Overview
Description
N-(3-methoxybenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine, also known as BMCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BMCC is a cyclopropane amine derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance GABAergic transmission, leading to an increase in inhibitory neurotransmission. This may explain its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of GABA in the brain, leading to an increase in inhibitory neurotransmission. This compound has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(3-methoxybenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. This compound also has good solubility in water, which makes it easy to administer in experiments. However, one limitation of this compound is that it has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for N-(3-methoxybenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine research. One area of interest is its potential use as an antidepressant. This compound has been shown to have antidepressant effects in preclinical studies, and further research is needed to explore its potential in this area. Another area of interest is its potential use as an anesthetic. This compound has been shown to have anesthetic properties, and further research is needed to explore its potential as an alternative to traditional anesthetics. Additionally, further research is needed to explore the safety and efficacy of this compound in humans.
Scientific Research Applications
N-(3-methoxybenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine has been extensively studied for its potential therapeutic properties. It has been shown to have antitumor, anticonvulsant, and antidepressant effects in preclinical studies. This compound has also been studied for its potential use as an anesthetic and for its ability to modulate the immune system. Further research is needed to explore the full potential of this compound in these areas.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-16(18-11-17-12)10-19(14-6-7-14)9-13-4-3-5-15(8-13)20-2/h3-5,8,11,14H,6-7,9-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDZXWGMIWWNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN(CC2=CC(=CC=C2)OC)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-fluorobenzyl)benzamide](/img/structure/B4260333.png)
![4-(3-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B4260347.png)
![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4260350.png)
![4-(3-chlorophenoxy)-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4260352.png)
![N'-cyclopentyl-N-methyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4260356.png)
![3-methyl-5-[4-(1-piperidin-1-ylethyl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B4260363.png)
![1-(4-methyl-1,2,5-oxadiazol-3-yl)-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B4260378.png)
![3-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine trifluoroacetate](/img/structure/B4260390.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4260393.png)
![2-[4-(5-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B4260402.png)
![3-{3-[5-(ethylsulfonyl)-2-thienyl]phenyl}-1H-pyrazole](/img/structure/B4260407.png)
![1-[4-(dimethylamino)-5-methyl-2-pyrimidinyl]-4-piperidinol](/img/structure/B4260413.png)
![8-[(5-chloro-2-thienyl)sulfonyl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4260416.png)

